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molecular formula C7H13N3O2 B8178496 Methyl 6-azidohexanoate

Methyl 6-azidohexanoate

Cat. No. B8178496
M. Wt: 171.20 g/mol
InChI Key: FHRVYLAQXXKHAN-UHFFFAOYSA-N
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Patent
US09421276B2

Procedure details

AHA was synthesized following a reported method with modifications. To methyl 6-azidohexanoate (3.4 g, 20 mmol) in 20 ml of mixture of MeOH/H2O (4/1 v/v) LiOH (2.5 g, 60 mmol) was added. After being stirred for 5 h at room temperature, the reaction mixture was poured into brine and washed with hexane to remove unreacted Ester. The aqueous fraction was acidified with HCl, extracted with ethyl acetate. Combined organic fractions were washed with brine and died over MgSO4. Ethyl acetate was removed under reduced pressure that resulted to transparent liquid. Yield 93%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11]C)=[O:10])=[N+:2]=[N-:3].CO.O.[Li+].[OH-]>[Cl-].[Na+].O>[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[N+:2]=[N-:3] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Name
Quantity
2.5 g
Type
reactant
Smiles
[Li+].[OH-]
Name
mixture
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AHA was synthesized
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
to remove unreacted Ester
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organic fractions were washed with brine
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed under reduced pressure that
CUSTOM
Type
CUSTOM
Details
resulted to transparent liquid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N(=[N+]=[N-])CCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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